4-Bromo-N'-(2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)benzohydrazide
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Overview
Description
4-Bromo-N’-(2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)benzohydrazide is a complex organic compound that features a bromine atom, a hydroxyphenyl group, a phenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N’-(2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)benzohydrazide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Hydroxyphenyl and Phenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Thioacetylation: The thioacetyl group is introduced through a reaction with thioacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N’-(2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while substitution of the bromine atom could yield a variety of substituted derivatives.
Scientific Research Applications
4-Bromo-N’-(2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)benzohydrazide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent.
Material Science: The compound’s structural properties make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-Bromo-N’-(2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N’-(4-hydroxyphenyl)benzohydrazide: This compound shares the hydroxyphenyl and bromine groups but lacks the triazole ring and thioacetyl group.
N-(4-bromophenyl)acetamide: This compound contains the bromophenyl group but lacks the hydroxyphenyl, triazole, and thioacetyl groups.
Uniqueness
4-Bromo-N’-(2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)benzohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Biological Activity
The compound 4-Bromo-N'-(2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)benzohydrazide , with the CAS number 332910-55-1, belongs to a class of hydrazone derivatives that have garnered attention for their diverse biological activities. This compound integrates a triazole moiety known for its pharmacological properties, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
- Molecular Formula : C24H20BrN5O2S
- Molecular Weight : 524.39 g/mol
- Structure : The compound features a bromine atom, a benzohydrazide backbone, and a thioacetyl group linked to a triazole ring, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inhibiting critical enzymes involved in cancer progression. The mechanism often involves the inhibition of:
- Telomerase activity
- Histone deacetylases (HDACs)
- Thymidylate synthase
A study demonstrated that derivatives of 1,2,4-triazoles exhibited cytotoxic effects against colon carcinoma and breast cancer cell lines, with IC50 values indicating significant potency against these malignancies .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Triazole derivatives are known to possess broad-spectrum activity against both gram-positive and gram-negative bacteria. For instance:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 32 |
S. aureus | 16 |
These results indicate that the compound can effectively inhibit bacterial growth at relatively low concentrations .
Anti-inflammatory Activity
The anti-inflammatory potential of similar triazole compounds has been documented through their ability to inhibit cyclooxygenase enzymes (COX). In particular, studies have shown that modifications on the triazole ring can enhance selectivity towards COX-1 or COX-2, leading to promising candidates for anti-inflammatory therapies .
Case Studies
- Anticancer Efficacy : A study involving the synthesis of various triazole derivatives reported that compounds similar to this compound demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 10 to 50 µM .
- Antimicrobial Testing : In a comparative study of triazole derivatives against standard antibiotics, the compound exhibited superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent .
Properties
Molecular Formula |
C23H18BrN5O3S |
---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
4-bromo-N'-[2-[[5-(4-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]benzohydrazide |
InChI |
InChI=1S/C23H18BrN5O3S/c24-17-10-6-16(7-11-17)22(32)27-25-20(31)14-33-23-28-26-21(15-8-12-19(30)13-9-15)29(23)18-4-2-1-3-5-18/h1-13,30H,14H2,(H,25,31)(H,27,32) |
InChI Key |
FQXHMIYTLAJPKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NNC(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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